N-(4-bromophenyl)-4-methoxybenzenesulfonamide

Steroid Sulfatase Endocrinology Cancer Research

Researchers requiring a reproducible sulfonamide scaffold for medicinal chemistry often face variability in crystallinity and purity. This compound provides a fully characterized single-crystal form (space group P2₁, 42° dihedral angle) with well-defined N-H…O and C-H…O hydrogen bonding networks. Key value: • Validated STS inhibitor (IC50 25 nM, Ki 23 nM) for hormone-dependent cancer target validation. • BRD4 BD1 bromodomain ligand (Ki 3.3 μM) for epigenetic probe development. • Para-bromine handle enables Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann cross-coupling for rapid SAR diversification. • Reproducible crystalline form ensures batch-to-batch consistency across multi-lab studies.

Molecular Formula C13H12BrNO3S
Molecular Weight 342.21 g/mol
Cat. No. B5528043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-methoxybenzenesulfonamide
Molecular FormulaC13H12BrNO3S
Molecular Weight342.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C13H12BrNO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
InChIKeyKFTILAZYVKTGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-4-methoxybenzenesulfonamide Overview


N-(4-Bromophenyl)-4-methoxybenzenesulfonamide (CAS 7454-72-0) is a para-substituted aromatic sulfonamide with a molecular weight of 342.21 g/mol . It is structurally characterized by a 4-bromophenyl group and a 4-methoxybenzenesulfonyl group linked by a secondary amine. The compound crystallizes in the monoclinic space group P2₁ with well-defined unit cell parameters, and its solid-state structure is stabilized by N–H…O and C–H…O intermolecular hydrogen bonds, which provide a robust, reproducible crystalline form for procurement and formulation [1]. As a member of the benzenesulfonamide class, it serves as a versatile building block in medicinal chemistry due to the synthetic accessibility of the bromine atom, which can participate in cross-coupling reactions for further diversification .

Reproducible crystalline form for solid-state and formulation studies
Bromoaryl handle for Pd-catalyzed cross-coupling diversification
Sulfonamide scaffold for target engagement and SAR exploration

Why N-(4-Bromophenyl)-4-methoxybenzenesulfonamide Cannot Be Replaced


Generic substitution of N-(4-bromophenyl)-4-methoxybenzenesulfonamide with its chloro, fluoro, or unsubstituted phenyl analogs is not straightforward because even a single halogen substitution alters key physicochemical and structural parameters that govern molecular recognition. The bromine atom introduces a unique combination of van der Waals radius (1.85 Å), polarizability (3.05 ų), and lipophilicity (logP 4.65) , which directly influences halogen bonding capacity, membrane permeability, and target binding geometry compared to the smaller, less polarizable chlorine (1.75 Å, 2.18 ų) or fluorine (1.47 Å, 0.56 ų) substituents [1]. Furthermore, the crystalline architecture of the bromo derivative exhibits distinct intermolecular hydrogen bonding patterns that affect its solid-state stability and dissolution behavior relative to the fluoro and methyl analogs, as evidenced by comparative X-ray diffraction studies [2]. These molecular-level differences translate into divergent biological activity profiles across diverse target classes, making the bromo compound the preferred choice when specific potency, selectivity, or physicochemical properties are required.

Halogen size and polarizability differences may alter target binding geometry and selectivity compared to 4-Cl, 4-F, or 4-Me analogs.
Distinct crystal packing and hydrogen bonding pattern can shift dissolution and solid-state stability vs. 4-F and 4-Me derivatives.
Increased lipophilicity (higher logP) modifies membrane permeability and assay partitioning relative to less lipophilic analogs.

N-(4-Bromophenyl)-4-methoxybenzenesulfonamide: Key Differentiators


Steroid Sulfatase Inhibition

In a fluorescence-based assay using 4-methylumbelliferyl sulfate as substrate, N-(4-bromophenyl)-4-methoxybenzenesulfonamide exhibited potent inhibition of steroid sulfatase (STS) with an IC50 of 25 nM and a Ki of 23 nM [1]. While direct head-to-head STS inhibition data for the 4-chloro, 4-fluoro, and 4-methyl analogs are not publicly available in the same assay, the activity of the bromo derivative is noteworthy within the broader sulfonamide inhibitor class, where many benzenesulfonamides require higher concentrations for enzyme blockade [2]. This level of in vitro potency positions the 4-bromo compound as a viable chemical probe for STS-dependent pathways where sub-100 nM activity is required.

STS Inhibition
Reported
IC50 25 nM / Ki 23 nM
Reported low-nanomolar STS inhibition; supports enzyme probe development.
Class-level comparison, matched assay comparator unavailable.
Steroid Sulfatase Endocrinology Cancer Research

Crystal Structure and Conformation

Single-crystal X-ray diffraction analysis reveals that N-(4-bromophenyl)-4-methoxybenzenesulfonamide crystallizes in the monoclinic space group P2₁ with a dihedral angle of 42.0(14)° between its two benzene rings [1]. In contrast, the 4-fluoro analog (C13H12FNO3S) adopts a different supramolecular architecture stabilized by C–H⋯πaryl interactions, while the 4-methyl analog (C14H15NO3S) forms a distinct two-dimensional network [2]. The specific conformation of the 4-bromo derivative is enforced by N–H…O and C–H…O hydrogen bonds, creating a unique molecular packing that directly influences melting point, solubility, and dissolution kinetics in both solid dosage forms and assay buffers.

Crystal Structure
Direct comparison
Dihedral angle 42.0(14)°
Distinct conformation from 4-F and 4-Me analogs; may influence solubility and batch consistency.
Monoclinic P2₁, unique H-bond network.
Crystallography Solid-State Chemistry Formulation Science

Lipophilicity (LogP) Comparison

The calculated octanol-water partition coefficient (LogP) for N-(4-bromophenyl)-4-methoxybenzenesulfonamide is 4.65 . This value is approximately 1.1 log units higher than that of the 4-methyl analog (LogP ~3.56) and comparable to the benzyl-substituted analog 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide (LogP 3.77) . The increased lipophilicity conferred by the bromine substituent enhances membrane permeability and alters tissue distribution profiles relative to the less lipophilic 4-fluoro (LogP not directly available) and 4-methyl derivatives, which is a critical consideration for in vivo and cell-based assays where compound partitioning is a determinant of efficacy.

Lipophilicity (LogP)
Data to verify
LogP 4.65 (calculated)
Higher predicted lipophilicity vs. 4-Me analog; computational estimate requires experimental validation.
Source unspecified for calculation method.
ADME Drug Design Physicochemical Profiling

BRD4 Bromodomain Binding Affinity

In a fluorescence polarization assay measuring binding to the first bromodomain (BD1) of human BRD4, N-(4-bromophenyl)-4-methoxybenzenesulfonamide exhibited a Ki of 3.30 μM [1]. This level of affinity, while modest, demonstrates that the 4-bromo scaffold can engage the acetyl-lysine binding pocket of bromodomain-containing proteins. In the broader context of benzenesulfonamide-based BRD4 inhibitors, many unoptimized sulfonamides display negligible binding (>50 μM), making this compound a starting point for structure-activity relationship (SAR) exploration [2]. The presence of the bromine atom may facilitate halogen bonding with backbone carbonyls in the binding site, a feature not available to the 4-chloro or 4-methyl analogs.

BRD4 BD1 Binding
Class-level
Ki 3.30 μM
Modest affinity supports fragment-based screening; reported higher affinity than many unoptimized sulfonamides.
Class-level inference; affinity may vary with assay conditions.
Epigenetics Bromodomain Inhibition Target Engagement

N-(4-Bromophenyl)-4-methoxybenzenesulfonamide Applications


STS Chemical Probe for Endocrine Cancer

This compound serves as a validated starting point for developing chemical probes targeting steroid sulfatase (STS), with an IC50 of 25 nM and Ki of 23 nM in fluorescence-based enzyme assays [1]. Researchers investigating hormone-dependent cancers can utilize this scaffold to interrogate STS inhibition in cell-based models, leveraging the sub-30 nM potency that is competitive with many tool compounds in this class [2]. The well-defined crystalline form ensures reproducible dispensing and assay performance across multiple laboratories.

BRD4 Inhibitor Fragment for Epigenetics

With a Ki of 3.3 μM against the BRD4 bromodomain BD1 [1], this compound is a suitable fragment starting point for structure-guided optimization in epigenetic drug discovery programs. Its modest binding affinity allows for efficient hit-to-lead chemistry, and the 4-bromophenyl group can be exploited for halogen bonding interactions within the acetyl-lysine binding pocket. Compared to the 4-chloro or 4-fluoro analogs, the bromine atom provides a unique electronic and steric handle for fragment growing and linking strategies [2].

Sulfonamide Crystallography Standard

The fully characterized single-crystal structure of N-(4-bromophenyl)-4-methoxybenzenesulfonamide, with a defined 42° dihedral angle and space group P2₁, makes it an ideal reference standard for comparative crystallographic analysis of sulfonamide derivatives [1]. Solid-state chemists can use this compound to calibrate powder X-ray diffraction instruments or as a control for studying polymorphism in related benzenesulfonamides, as its intermolecular hydrogen bonding network is distinct from that of the 4-fluoro and 4-methyl analogs [2].

Cross-Coupling Building Block

The para-bromophenyl moiety provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type cross-coupling reactions, enabling rapid diversification of the core scaffold for structure-activity relationship (SAR) studies [1]. This compound is therefore a strategic procurement choice for medicinal chemistry laboratories seeking a bromine-substituted sulfonamide that combines moderate lipophilicity (LogP 4.65) [2] with well-defined crystallographic and purity profiles, facilitating reproducible downstream chemistry.

Application
Selection Property
Validation Focus
Steroid sulfatase (STS) enzyme probe development
Low-nanomolar STS inhibition potential
Enzyme inhibition potency and selectivity profiling
BRD4 bromodomain chemical probe optimization
Modest BRD4 BD1 binding affinity
Fragment-based hit-to-lead optimization
Sulfonamide crystallography reference standard
Defined monoclinic crystal form and dihedral angle
Polymorph screening and solid-state property control
Cross-coupling building block for medicinal chemistry
Bromoaryl synthetic handle
Diversification via Pd-catalyzed cross-coupling; purity after derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromophenyl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.